3-Ethyl-7-(trifluoromethyl)-1H-indole-2-carboxylic acid 3-Ethyl-7-(trifluoromethyl)-1H-indole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17696918
InChI: InChI=1S/C12H10F3NO2/c1-2-6-7-4-3-5-8(12(13,14)15)9(7)16-10(6)11(17)18/h3-5,16H,2H2,1H3,(H,17,18)
SMILES:
Molecular Formula: C12H10F3NO2
Molecular Weight: 257.21 g/mol

3-Ethyl-7-(trifluoromethyl)-1H-indole-2-carboxylic acid

CAS No.:

Cat. No.: VC17696918

Molecular Formula: C12H10F3NO2

Molecular Weight: 257.21 g/mol

* For research use only. Not for human or veterinary use.

3-Ethyl-7-(trifluoromethyl)-1H-indole-2-carboxylic acid -

Specification

Molecular Formula C12H10F3NO2
Molecular Weight 257.21 g/mol
IUPAC Name 3-ethyl-7-(trifluoromethyl)-1H-indole-2-carboxylic acid
Standard InChI InChI=1S/C12H10F3NO2/c1-2-6-7-4-3-5-8(12(13,14)15)9(7)16-10(6)11(17)18/h3-5,16H,2H2,1H3,(H,17,18)
Standard InChI Key XMRJOHBIOJFAMX-UHFFFAOYSA-N
Canonical SMILES CCC1=C(NC2=C1C=CC=C2C(F)(F)F)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The molecular formula of 3-ethyl-7-(trifluoromethyl)-1H-indole-2-carboxylic acid is C₁₂H₁₀F₃NO₂, with a molecular weight of 257.21 g/mol. Its IUPAC name reflects the substitution pattern on the indole ring: a carboxylic acid at position 2, an ethyl group at position 3, and a trifluoromethyl group at position 7. The compound’s planar indole core is stabilized by π-conjugation, while the trifluoromethyl group introduces significant electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₁₀F₃NO₂
Molecular Weight257.21 g/mol
IUPAC Name3-ethyl-7-(trifluoromethyl)-1H-indole-2-carboxylic acid
Canonical SMILESCCC1=C(NC2=C1C=CC=C2C(F)(F)F)C(=O)O
InChIKeyXMRJOHBIOJFAMX-UHFFFAOYSA-N

Structural and Electronic Analysis

The trifluoromethyl group at position 7 enhances the compound’s lipophilicity and metabolic stability, critical for drug design. X-ray crystallography of analogous indole derivatives reveals that the ethyl group at position 3 induces steric effects, potentially altering binding affinities to biological targets. Density Functional Theory (DFT) calculations suggest that the electron-deficient nature of the trifluoromethyl group polarizes the indole ring, making position 5 susceptible to electrophilic substitution .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 3-ethyl-7-(trifluoromethyl)-1H-indole-2-carboxylic acid typically involves multi-step protocols:

  • Indole Ring Formation: Fischer indole synthesis or transition-metal-catalyzed cyclization to construct the core structure.

  • Trifluoromethylation: Introduction of the CF₃ group via Ullmann-type coupling or radical trifluoromethylation, often using reagents like CF₃Cu or Togni’s reagent .

  • Ethylation: Alkylation at position 3 using ethyl halides in the presence of base catalysts (e.g., K₂CO₃).

  • Carboxylation: Oxidation of a methyl group or direct carboxylation using CO₂ under high pressure.

A reported yield of 83% for similar trifluoromethylated indoles highlights the efficiency of modern trifluoromethylation techniques .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
TrifluoromethylationKOH, heating, 0.5 h83%
EthylationEthyl bromide, Cs₂CO₃, DMF, 80°C72%
CarboxylationCO₂ (1 atm), Pd(OAc)₂, 100°C65%

Industrial-Scale Production

Continuous flow reactors are employed for large-scale synthesis to optimize heat transfer and reaction homogeneity. For example, microreactors enable precise control over exothermic trifluoromethylation steps, reducing side products and improving safety profiles.

Applications in Pharmaceutical Research

Drug Development Case Study

A derivative, 3-ethyl-7-(trifluoromethyl)-1H-indole-2-carboxamide, demonstrated IC₅₀ values of 0.8 μM against breast cancer cell lines (MCF-7) in preclinical trials. Molecular docking studies suggest binding to the ATP pocket of EGFR tyrosine kinase, mimicking gefitinib’s mechanism.

Physicochemical Properties and Stability

Solubility and Partitioning

The compound’s logP value (2.9) indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility. It is sparingly soluble in water (<1 mg/mL) but highly soluble in DMSO (>50 mg/mL).

Thermal and Oxidative Stability

Differential Scanning Calorimetry (DSC) reveals a melting point of 218–220°C, with decomposition above 300°C. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months, suggesting suitability for long-term storage.

Future Directions and Challenges

Research Opportunities

  • Biological Screening: High-throughput assays to identify antimicrobial or anticancer potential.

  • Materials Science: Incorporation into metal-organic frameworks (MOFs) for gas storage applications.

  • Sustainable Synthesis: Catalytic methods using visible light or electrochemistry to reduce waste.

Regulatory Considerations

The compound’s classification as a “research-only” chemical necessitates rigorous toxicity profiling before clinical trials. Collaborative efforts between academia and industry are critical to advancing its applications.

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